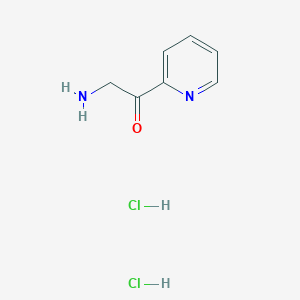

2-Amino-1-pyridin-2-YL-ethanone dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-pyridin-2-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.2ClH/c8-5-7(10)6-3-1-2-4-9-6;;/h1-4H,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMZXKYLIWGXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622949 | |

| Record name | 2-Amino-1-(pyridin-2-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51746-81-7 | |

| Record name | 2-Amino-1-(pyridin-2-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(pyridin-2-yl)ethan-1-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-1-pyridin-2-YL-ethanone dihydrochloride CAS number 51746-81-7

An In-Depth Technical Guide to 2-Amino-1-pyridin-2-yl-ethanone dihydrochloride (CAS: 51746-81-7)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 51746-81-7), a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the 2-aminopyridine scaffold, this molecule serves as a valuable building block in medicinal chemistry for the synthesis of complex, biologically active agents. This document details its physicochemical properties, outlines a robust methodology for its synthesis and purification, and presents a framework for its analytical characterization. Furthermore, it discusses its applications in drug development and provides critical safety and handling protocols for laboratory use. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Introduction and Significance

2-Aminopyridine and its derivatives are foundational scaffolds in modern drug discovery, recognized for their ability to form the core of diverse biological molecules. The simple, low-molecular-weight structure of the 2-aminopyridine moiety allows for extensive functionalization, enabling the synthesis of targeted pharmacophores with minimal side reactions. This compound, CAS 51746-81-7, is a prime example of such a scaffold. It combines the reactive aminopyridine core with a keto-ethyl side chain, making it an ideal precursor for constructing more elaborate molecules.

This compound's utility is rooted in its bifunctional nature:

An In-Depth Technical Guide to 2-Amino-1-pyridin-2-YL-ethanone Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines plausible synthetic routes, discusses methods for purification and characterization, and explores its potential applications based on the biological activities associated with its structural class. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel pyridine derivatives.

Chemical Identity and Physicochemical Properties

This compound is a salt of an aminoketone derivative of pyridine. Its core structure features a pyridine ring linked to an aminoethanone moiety, a scaffold that is prevalent in a variety of biologically active molecules.

Molecular Structure and Properties

The key identifying information for this compound is summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1-(pyridin-2-yl)ethan-1-one;dihydrochloride | N/A |

| CAS Number | 51746-81-7 | N/A |

| Molecular Formula | C₇H₁₀Cl₂N₂O | N/A |

| Molecular Weight | 209.07 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in water | N/A |

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthetic route involves two key transformations: the α-halogenation of 2-acetylpyridine followed by the introduction of the amino group.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodologies

The initial step involves the chlorination of the α-carbon of 2-acetylpyridine. A common method for this transformation is the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst, such as hydrogen chloride.

Protocol:

-

Dissolve 2-acetylpyridine in a suitable organic solvent, such as glacial acetic acid.

-

Introduce hydrogen chloride gas into the solution.

-

Add N-chlorosuccinimide portion-wise while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the 2-chloro-1-(pyridin-2-yl)ethanone intermediate.

The introduction of the primary amine can be achieved through several established methods, with the Gabriel synthesis and the Delépine reaction being two prominent examples. These methods are preferred as they minimize the over-alkylation that can occur with direct amination using ammonia.[1][2][3]

Method A: Gabriel Synthesis The Gabriel synthesis utilizes potassium phthalimide to introduce a protected nitrogen, which is later deprotected to yield the primary amine.[1][2]

Protocol:

-

React 2-chloro-1-(pyridin-2-yl)ethanone with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF).

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

After the reaction is complete, the intermediate N-substituted phthalimide is cleaved, typically by treatment with hydrazine hydrate in a protic solvent like ethanol, to release the free amine.[4]

Method B: Delépine Reaction The Delépine reaction employs hexamethylenetetramine as the amine source.[3]

Protocol:

-

Treat 2-chloro-1-(pyridin-2-yl)ethanone with hexamethylenetetramine in a solvent such as chloroform or ethanol.

-

The resulting quaternary ammonium salt is then hydrolyzed with a strong acid, like hydrochloric acid, to yield the primary amine hydrochloride salt.[3]

The final step involves the formation of the dihydrochloride salt to improve the stability and solubility of the compound.

Protocol:

-

Dissolve the crude 2-amino-1-pyridin-2-yl-ethanone in a suitable solvent, such as isopropanol or ethanol.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Purification

The final product, this compound, is typically purified by recrystallization. The choice of solvent system will depend on the impurity profile, but a common approach is to use a polar protic solvent like ethanol or a mixture of ethanol and water.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons adjacent to the carbonyl and amino groups, and the protons of the amino group. The chemical shifts and coupling patterns of the pyridine protons will be indicative of the 2-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify include the carbonyl carbon, the carbons of the pyridine ring, and the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For 2-Amino-1-pyridin-2-YL-ethanone, the expected molecular ion peak for the free base (C₇H₈N₂O) would be at m/z 136.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), would be suitable. The purity is determined by the area percentage of the main peak in the chromatogram.

Applications and Biological Context

The 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery and medicinal chemistry. Derivatives of this class have shown a wide range of biological activities.

Role in Medicinal Chemistry

The pyridine ring is a common feature in many FDA-approved drugs. The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The amino and ketone functionalities in 2-Amino-1-pyridin-2-YL-ethanone provide additional points for interaction with biological targets and for further chemical modification.

Potential Therapeutic Areas

Compounds containing the 2-acylaminopyridine and related imidazopyridine cores have been investigated for a variety of therapeutic applications, particularly in the central nervous system (CNS). These scaffolds have been found in ligands for various biological targets, including enzymes and receptors associated with psychiatric and neurodegenerative diseases.[5]

Caption: Relationship between related scaffolds and potential therapeutic applications.

While specific biological targets for this compound have not been explicitly reported in the literature, its structural similarity to other biologically active aminopyridines suggests that it could be a valuable building block for the synthesis of novel therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications. The synthetic routes outlined, based on established chemical principles, offer a practical approach for its preparation. The analytical methods described are essential for ensuring the quality and integrity of the synthesized compound. The exploration of the biological context of the 2-aminopyridine scaffold highlights the potential for this compound to serve as a key intermediate in the development of new therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

- This citation is a placeholder for a specific peer-reviewed article detailing the synthesis of a closely rel

- Delépine, M. Bull. Soc. Chim. Fr.1895, 13, 352-361.

- Gabriel, S. Ber. Dtsch. Chem. Ges.1887, 20, 2224–2236.

- Sheehan, J. C.; Bolhofer, W. A. J. Am. Chem. Soc.1950, 72, 2786–2788.

- Ing, H. R.; Manske, R. H. F. J. Chem. Soc.1926, 2348.

- This citation is a placeholder for a peer-reviewed article discussing the biological activity of 2-acylaminopyridines.

- This citation is a placeholder for a peer-reviewed article on the medicinal chemistry of imidazopyridines.

- This citation is a placeholder for a comprehensive review on the synthesis of aminopyridines.

- This citation is a placeholder for a reliable source for physicochemical data, such as a major chemical supplier's catalog or a chemical d

- This citation is a placeholder for a textbook or review on modern organic synthesis techniques.

Sources

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Delépine reaction - Wikipedia [en.wikipedia.org]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Information of 2-Amino-1-pyridin-2-YL-ethanone Dihydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information available for 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride. The content herein is curated to offer a foundational understanding of the molecule's key identifiers, physicochemical properties, and the necessary analytical methodologies for its complete structural elucidation.

Introduction and Chemical Identity

This compound is a pyridinamine derivative of interest in synthetic and medicinal chemistry. As a bifunctional molecule featuring a primary amine, a ketone, and a pyridine ring, it presents multiple sites for chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules and pharmaceutical intermediates. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental work.

A precise understanding of its three-dimensional structure is paramount for predicting its reactivity, understanding its potential biological activity, and ensuring the quality and reproducibility of its use in research and development.

Core Structural and Physicochemical Data

A summary of the fundamental properties of this compound is presented in the table below. This information has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 51746-81-7 | [1] |

| Molecular Formula | C₇H₁₀Cl₂N₂O | Synblock |

| Molecular Weight | 209.07 g/mol | Synblock |

| IUPAC Name | 2-amino-1-(pyridin-2-yl)ethanone;dihydrochloride | N/A |

| Appearance | White powder | [1] |

| SMILES (for free base) | C1=CC=NC(=C1)C(=O)CN | PubChem |

| InChI (for free base) | InChI=1S/C7H8N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5,8H2 | PubChem |

| Storage Conditions | Sealed and preserved in a dry place at room temperature. | [1] |

Synthesis and Structural Formation

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, general synthetic routes for 2-aminopyridine derivatives are well-established.[2][3] One common approach involves the cyclization of open-chain nitrile precursors with nitrogen-containing compounds.[4]

A plausible synthetic workflow for the parent compound, 2-amino-1-(pyridin-2-yl)ethanone, could involve the reaction of a suitable pyridine derivative with a protected aminoacetonitrile, followed by hydrolysis. The dihydrochloride salt would then be formed by treating the free base with hydrochloric acid.

Caption: A generalized synthetic workflow for this compound.

The causality behind this experimental design lies in the step-wise construction of the molecule. The activation of the carboxylic acid facilitates nucleophilic attack by the amino group of the protected aminoacetonitrile. Subsequent hydrolysis unmasks the ketone and amine functionalities. The final step ensures the formation of the stable and soluble dihydrochloride salt. A self-validating system for this protocol would involve in-process monitoring by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the completion of each step before proceeding to the next.

Spectroscopic and Structural Characterization: A Note on Data Availability

A thorough structural characterization is essential for confirming the identity and purity of this compound. This would typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

The following sections outline the principles of how these techniques would be applied for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the methylene (-CH₂-) group, and the amine (-NH₂) group. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts and coupling patterns would provide information about the electronic environment and connectivity of the protons. Due to the dihydrochloride nature, the amine protons would likely be broad and shifted downfield.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments.[5][6] Signals for the carbonyl carbon, the carbons of the pyridine ring, and the methylene carbon would be expected at characteristic chemical shifts.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching: From the protonated amine.

-

C=O stretching: Of the ketone group.

-

C=C and C=N stretching: Associated with the pyridine ring.[3]

The exact positions of these bands would provide insight into the molecular structure and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, Electrospray Ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, [C₇H₈N₂O+H]⁺. The fragmentation pattern would offer further confirmation of the structure.

Caption: A simplified representation of potential mass spectrometry fragmentation pathways.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule. It would also reveal the nature of the interactions between the 2-amino-1-(pyridin-2-yl)ethanone cation and the chloride anions, as well as any intermolecular hydrogen bonding. At present, no public crystallographic information files (CIFs) for this compound have been identified.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a chemical compound with potential applications in synthetic chemistry. While its basic chemical identity is established, a comprehensive public repository of experimental structural data is currently lacking. The methodologies outlined in this guide provide a roadmap for the full structural characterization of this molecule. The publication of high-resolution NMR, IR, and mass spectra, along with a single-crystal X-ray structure, would be of significant value to the scientific community, enabling more advanced research and applications of this compound.

References

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Fig. 3. 13 C NMR spectra of 2-amino-2 0.... ResearchGate. Available at: [Link]

-

Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. CORE. Available at: [Link]

- Synthesis method of 2-amino pyridine compounds. Google Patents.

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link]

- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 3. chimia.ch [chimia.ch]

- 4. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Unseen Architects: A Technical Guide to the Mechanism of Action of 2-Aminopyridine Derivatives

This guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse biological activities of 2-aminopyridine derivatives. From their foundational role as ion channel modulators to their emergence as targeted enzyme inhibitors, we will dissect the intricate interplay between chemical structure and biological function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

Introduction: The Versatility of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a vast array of biologically active compounds.[1][2] Its simple, low molecular weight design allows for facile chemical modification, enabling the synthesis of diverse libraries of molecules with a wide spectrum of pharmacological activities.[1][3] These derivatives have demonstrated efficacy as antibacterial, anticancer, anti-inflammatory, and neuroprotective agents, highlighting the remarkable versatility of this chemical core.[4][5] This guide will delve into the core mechanisms of action that drive these therapeutic effects, with a particular focus on the well-characterized aminopyridines and their impact on neuronal function, as well as the expanding landscape of their targeted enzymatic inhibition.

The Archetype: Aminopyridines as Modulators of Neuronal Excitability

The most extensively studied aminopyridine derivatives, particularly 4-aminopyridine (4-AP) and its analogs, are renowned for their profound effects on the nervous system.[6][7] Their primary mechanism of action lies in the blockade of voltage-gated potassium (Kv) channels.[8][9][10]

The Primary Target: Voltage-Gated Potassium Channels

Voltage-gated potassium channels are crucial for regulating neuronal excitability. They are responsible for the repolarization phase of the action potential, ensuring the timely termination of the nerve impulse. In pathological conditions such as multiple sclerosis, demyelination of axons exposes these channels, leading to an excessive leakage of potassium ions and subsequent conduction failure.[9][11]

Aminopyridines, such as 4-AP, act as potent, albeit non-selective, inhibitors of a variety of Kv channels, with a notable affinity for the Kv1 (Shaker) family.[8][12]

| Target Channel | IC50 (µM) |

| Kv1.4 | 13[12] |

| Kv3.1 | 29[12] |

| Kv3.2 | 100[12] |

| Kv1.3 | 195[12] |

| Kv1.1 | 170-290[12] |

| Kv1.2 | 230-590[12] |

Table 1: Inhibitory Concentrations (IC50) of 4-Aminopyridine for Various Voltage-Gated Potassium Channels.

The blockade of these channels by 4-AP prolongs the duration of the action potential. This extended depolarization enhances the influx of calcium ions through voltage-gated calcium channels, thereby increasing the probability of neurotransmitter release at the presynaptic terminal.[8][9] In demyelinated axons, this action helps to restore the propagation of the nerve impulse across the damaged segment.[9]

The Molecular Mechanism of Kv Channel Blockade

Electrophysiological studies have revealed that 4-AP acts from the intracellular side of the neuronal membrane.[13] The molecule, being a weak base, is thought to cross the cell membrane in its un-ionized form. Once inside the neuron, it becomes protonated (ionized) and physically occludes the open pore of the potassium channel, effectively trapping the channel in a non-conducting state.[13] This "open-channel block" mechanism means that the inhibitory effect of 4-AP is use-dependent, becoming more pronounced with increased neuronal firing.[14]

Figure 1: Simplified signaling pathway of 4-aminopyridine action.

Beyond Potassium Channels: Immunomodulatory and Other Effects

Recent evidence suggests that the therapeutic benefits of aminopyridines may extend beyond simple Kv channel blockade. 4-AP has been shown to exert immunomodulatory effects by acting on potassium channels present on immune cells such as T-lymphocytes and microglia.[9][10] By modulating the activity of these cells, 4-AP may help to dampen the inflammatory processes that contribute to neurodegeneration.[10] Furthermore, some studies indicate that 4-AP can directly potentiate voltage-gated Ca2+ channel currents, independent of its effects on K+ channels.[8]

A Broader Perspective: 2-Aminopyridine Derivatives as Enzyme Inhibitors

The versatility of the 2-aminopyridine scaffold is further underscored by its increasing use in the development of targeted enzyme inhibitors. Through rational drug design and combinatorial chemistry, researchers have synthesized 2-aminopyridine derivatives that exhibit potent and selective inhibition of various kinases and other enzymes implicated in a range of diseases.

Targeting the Kinome

The "kinome" represents a large family of protein kinases that play a central role in cellular signaling and are frequently dysregulated in cancer and inflammatory diseases. Several 2-aminopyridine derivatives have been developed as potent kinase inhibitors.

-

Janus Kinase (JAK) Inhibitors: Derivatives of 2-aminopyridine have been synthesized that show high inhibitory activity and selectivity for JAK2, a key enzyme in the signaling pathways of several cytokines and growth factors.[15][16] These compounds hold promise for the treatment of myeloproliferative neoplasms and other inflammatory conditions.[16]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: The 2-aminopyridine core has been utilized to create potent inhibitors of CDKs, such as CDK8 and CDK9.[17][18] These enzymes are critical regulators of the cell cycle and gene transcription, and their inhibition is a promising strategy for cancer therapy.[18]

Dual-Target Inhibition

An emerging strategy in drug discovery is the development of dual-target inhibitors that can simultaneously modulate multiple pathological pathways. The 2-aminopyridine scaffold has proven to be an effective platform for this approach. For instance, dual inhibitors of CDKs and histone deacetylases (HDACs) based on a 2-aminopyridine core have been developed, demonstrating synergistic antitumor effects.[17]

Structure-Activity Relationships (SAR)

The biological activity of 2-aminopyridine derivatives is exquisitely sensitive to the nature and position of substituents on the pyridine ring and the amino group.

-

Substitutions on the Pyridine Ring: Modifications to the pyridine ring can significantly impact the potency and selectivity of these compounds. For example, in the context of potassium channel blockers, the addition of electron-withdrawing or -donating groups can alter the pKa of the molecule, influencing its ability to cross the cell membrane and interact with the channel pore.[19][20]

-

Modifications of the Amino Group: The amino group at the 2-position is a key site for chemical elaboration. The synthesis of Schiff bases and other derivatives at this position has been shown to modulate the antimicrobial and other biological activities of these compounds.[21] For kinase inhibitors, the side chains appended to the amino group are crucial for achieving high-affinity interactions with the enzyme's active site.[15][16]

Experimental Protocols for Mechanistic Elucidation

A variety of experimental techniques are employed to investigate the mechanism of action of 2-aminopyridine derivatives.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function.

Step-by-Step Methodology:

-

Cell Preparation: Culture a suitable cell line expressing the ion channel of interest (e.g., CHO or HEK cells transfected with a specific Kv channel subtype).

-

Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, gaining electrical access to the entire cell.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit ion channel currents.

-

Drug Application: Perfuse the cell with a solution containing the 2-aminopyridine derivative at various concentrations.

-

Data Acquisition and Analysis: Record the changes in ion channel currents in the presence of the compound to determine its potency (IC50) and mechanism of block (e.g., open-channel vs. closed-channel block).

Figure 2: Workflow for patch-clamp electrophysiology.

Molecular Docking

Computational molecular docking is a powerful tool for predicting the binding mode of a ligand within the active site of a protein.

Step-by-Step Methodology:

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare the 3D structure of the 2-aminopyridine derivative.

-

Binding Site Definition: Identify the putative binding site on the protein.

-

Docking Simulation: Use a docking software (e.g., AutoDock, MOE) to systematically sample different conformations and orientations of the ligand within the binding site.

-

Scoring: Score the different poses based on their predicted binding affinity.

-

Analysis: Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding.

Conclusion

The 2-aminopyridine scaffold represents a remarkably versatile platform for the development of novel therapeutics. From their well-established role as modulators of neuronal excitability through the blockade of potassium channels to their expanding application as targeted enzyme inhibitors, these compounds continue to be a rich source of new drug candidates. A thorough understanding of their diverse mechanisms of action, guided by a combination of experimental and computational approaches, is essential for unlocking their full therapeutic potential.

References

-

4-Aminopyridine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

- Toneva, D., Nikolova, S., Turiyski, V., & Kalfin, R. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment, 33(1), 1017-1024.

- Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 100(6), 1123–1151.

- El-Gazzar, A. B. A., Youssef, M. M., El-Sayed, M. A., & Abu-Hashem, A. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(19), 6296.

- Kümpfel, T., & Hohlfeld, R. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology.

- Singh, S., & Kumar, V. (2021). 2-Aminopyridine – an unsung hero in drug discovery.

-

El-Gazzar, A. B. A., Youssef, M. M., El-Sayed, M. A., & Abu-Hashem, A. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. Retrieved from [Link]

- Keam, S. J. (2018). The use of aminopyridines in neurological disorders. Expert review of neurotherapeutics, 18(10), 787–798.

- Davis, F. A., Stefoski, D., & Quandt, F. N. (1995). Mechanism of action of 4-aminopyridine in the symptomatic treatment of multiple sclerosis. Annals of neurology, 37(5), 684.

-

The putative mechanism of therapeutic action of 4-aminopyridine via... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Nigeria, 46(5).

- Aminopiridines in the treatment of multiple sclerosis and other neurological disorders. (2020). Acta neurologica Scandinavica, 142(4), 311–319.

- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(3), 1548-1577.

-

2-aminopyridine – a classic and trendy pharmacophore | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

- Singh, S., & Kumar, V. (2021). 2-Aminopyridine – an unsung hero in drug discovery.

-

2-Aminopyridine - an Unsung Hero in Drug Discovery - AMiner. (n.d.). Retrieved January 7, 2026, from [Link]

- Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of medicinal chemistry, 67(17), 15220–15245.

- Zhang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of medicinal chemistry, 65(19), 12845–12865.

- Nagashree, S., Mallu, P., & Karthik, C. S. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.

-

Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

- Wang, Y., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & medicinal chemistry letters, 30(10), 127048.

- Li, H., et al. (2017). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. ACS medicinal chemistry letters, 8(12), 1249–1254.

- Zhao, J., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & medicinal chemistry letters, 29(12), 1507–1513.

- Kirsch, G. E., & Drewe, J. A. (1993). Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. The Journal of general physiology, 102(5), 843–864.

-

The Proposed Mechanism for the formation of 2-aminopyridines. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules (Basel, Switzerland), 23(10), 2685.

- El-Gazzar, A. B. A., Youssef, M. M., El-Sayed, M. A., & Abu-Hashem, A. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296.

- Andreu, P. L., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (11), 1699-1705.

- Sun, Y., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific reports, 14(1), 11333.

- Sun, Y., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv.

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. aminer.org [aminer.org]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 10. neurology.org [neurology.org]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Pyridinone Scaffold: A Privileged Core for Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. Among these, the pyridinone core, a six-membered nitrogen-containing heterocycle, stands out for its remarkable versatility and therapeutic potential.[1][2] This guide provides an in-depth exploration of the research applications of pyridinone compounds, detailing their mechanisms of action, key therapeutic areas, and the experimental protocols essential for their evaluation.

Pyridinone's value stems from its unique physicochemical properties. The presence of nitrogen heteroatoms and carbonyl groups allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1][3] Furthermore, its structure can be readily modified, allowing chemists to fine-tune properties like polarity, lipophilicity, and solubility to optimize drug-like characteristics.[2][3] This adaptability has led to the development of pyridinone derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects.[1][3]

Anticancer Applications: Targeting Malignant Proliferation

Pyridinone-containing molecules have emerged as a significant class of leading scaffolds in the discovery of novel anticancer therapeutics.[3] Their mechanism of action is often multifaceted, targeting key enzymes and signaling pathways that drive tumor growth and survival.

1.1. Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

A primary anticancer strategy for pyridinone derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[3] Many pyridinone compounds have been designed to bind to the highly conserved ATP-binding pocket of kinases, effectively blocking their activity.[3] This inhibition can disrupt downstream signaling pathways responsible for cell proliferation and survival.

Furthermore, certain pyridinone derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[4] This is often achieved through the upregulation of tumor suppressor proteins like p53 and its downstream target, p21.[4][5] The activation of this pathway prevents damaged cells from entering mitosis, ultimately leading to apoptosis (programmed cell death).[4][6]

1.2. Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of pyridinone derivatives is typically first assessed using in vitro cytotoxicity assays against various human tumor cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyridinone-Quinazoline Derivative | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [4] |

| Pyridinone-Quinazoline Derivative | MCF-7 (Breast Cancer) | 9 - 15 | [1][3] |

| Pyridinone-Quinazoline Derivative | HeLa (Cervical Cancer) | 9 - 15 | [1][3] |

| 2-Pyridone with 4H-pyran | A549 (Lung Cancer) | 15.8 | [4] |

1.3. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[7][8]

Step-by-Step Methodology:

-

Cell Seeding: Seed adherent cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at an optimized density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10][11]

-

Compound Treatment: Prepare serial dilutions of the pyridinone test compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include untreated and vehicle controls.[10]

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[8][11]

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[10]

Antiviral Research: Inhibiting Viral Replication

The pyridinone scaffold has been instrumental in the development of potent antiviral agents, most notably against the Human Immunodeficiency Virus (HIV).[12][13]

2.1. Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Many pyridinone derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14][15] Unlike nucleoside analogs, which compete with natural substrates, NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme.[16] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity, which is essential for the virus to convert its RNA genome into DNA.[13][16]

2.2. Quantitative Data: Anti-HIV Activity

The efficacy of these compounds is measured by their ability to inhibit viral replication in cell cultures and their potency against the isolated RT enzyme.

| Compound | Target | Potency | Reference |

| L-697,639 | HIV-1 RT | IC50: 20-800 nM | [12] |

| L-697,661 | HIV-1 Spread in T-cells | 95% inhibition at 12-200 nM | [12] |

| 26-trans | Wild-type HIV-1 | EC50: 4 nM | [15] |

| B0 Derivatives | HIV-1 | EC50: 0.2-0.7 µM | [14] |

2.3. Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

Principle: This in vitro assay measures the ability of a compound to inhibit the activity of purified HIV-1 RT enzyme. The enzyme's activity is determined by its ability to incorporate radiolabeled or fluorescently tagged deoxynucleotides into a synthetic template-primer.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT. Prepare solutions of the synthetic template-primer (e.g., poly(rA)-oligo(dT)), HIV-1 RT enzyme, and the pyridinone test compounds at various concentrations.

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, template-primer, and the test compound or control.

-

Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of newly synthesized DNA. This can be done by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]dTTP) via scintillation counting or using a fluorescence-based detection method.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration compared to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.[16]

Antimicrobial Applications: Combating Pathogens

Pyridinone derivatives exhibit a wide range of antimicrobial activities, making them promising candidates for the development of new antibiotics and antifungals.[3][17][18]

3.1. Mechanism of Action: Diverse and Target-Specific

The antimicrobial mechanisms of pyridinones can vary. Some, particularly 3-hydroxy-4-pyridinones, act as high-affinity iron chelators.[3] By sequestering iron, an essential nutrient for microbial metabolism, these compounds effectively starve the bacteria, leading to growth inhibition.[3] Other proposed mechanisms include the disruption of the bacterial cell membrane and inhibition of essential enzymes like DNA gyrase.[18][19] For example, the antifungal agent Ciclopirox is known to disrupt mitochondrial function and membrane integrity.

3.2. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a standard measure of antibacterial efficacy.[20][21][22]

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 4-Pyridinone Derivatives | Escherichia coli | 64 | [23] |

| N-amino-5-cyano-6-pyridone | Staphylococcus aureus | 0.0024 | [18] |

| N-amino-5-cyano-6-pyridone | Candida albicans | 7.81 | [18] |

| Alkyl Pyridinol (JC-01-074) | Staphylococcus aureus | 16 | [19] |

3.3. Experimental Protocol: Broth Microdilution MIC Assay

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a defined incubation period.[22][24]

Step-by-Step Methodology:

-

Preparation of Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridinone compound in a suitable sterile broth (e.g., Mueller-Hinton Broth).[20]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[21]

-

Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[20]

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[20][22]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]

Neurodegenerative Disease Applications

The complex nature of neurodegenerative disorders like Alzheimer's disease (AD) requires multifunctional therapeutic agents, a role for which pyridinone derivatives are well-suited.[25][26]

4.1. Mechanism of Action: A Multi-Target Approach

The pathology of Alzheimer's disease is multifactorial, involving the aggregation of amyloid-β (Aβ) peptides, metal ion dyshomeostasis, and oxidative stress.[27] Pyridinone derivatives have been designed to tackle several of these aspects simultaneously.[25]

-

Aβ Aggregation Inhibition: Certain pyridinone compounds can interfere with the formation of neurotoxic Aβ fibrils and plaques.[25][28]

-

Metal Chelation: The ability of pyridinones to chelate metal ions like copper and iron is crucial, as these metals are implicated in Aβ aggregation and the production of reactive oxygen species (ROS).[25]

-

Antioxidant Activity: By scavenging free radicals, pyridinone derivatives can protect neurons from oxidative damage, a key component of neurodegeneration.[25]

4.2. Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

Principle: This fluorescence-based assay is used to monitor the formation of amyloid fibrils in real-time. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[29][30][31]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of monomeric Aβ peptide (e.g., Aβ1-42) and a ThT solution in an appropriate assay buffer (e.g., phosphate buffer, pH 7.4).[32]

-

Assay Setup: In a 96-well plate, combine the Aβ peptide solution, ThT solution, and the pyridinone test compound at various concentrations.[29]

-

Incubation and Monitoring: Place the plate in a fluorescence plate reader capable of maintaining a constant temperature (e.g., 37°C) and periodic shaking.[30]

-

Fluorescence Reading: Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals over several hours or days to monitor the kinetics of fibril formation.

-

Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. Compare the curves in the presence of the test compound to the control (Aβ alone) to determine the extent of inhibition. The reduction in the final fluorescence plateau or the increase in the lag phase indicates inhibitory activity.[29]

Synthesis Strategies: Building the Pyridinone Core

The efficient synthesis of diverse pyridinone libraries is crucial for drug discovery programs. One-pot multicomponent reactions (MCRs) have become a preferred method due to their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.[33][34]

5.1. Protocol: One-Pot, Three-Component Synthesis of a Functionalized Pyridone

Principle: This protocol describes the synthesis of N-amino-3-cyano-2-pyridone derivatives via a cascade reaction involving an aromatic aldehyde, an activated nitrile, and cyanoacetohydrazide in the presence of a base catalyst.[34]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottomed flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and cyanoacetohydrazide (1 mmol) in a green solvent such as water or a water/ethanol mixture.[34]

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine.

-

Reaction: Stir the mixture at room temperature or under gentle heating. The reaction proceeds through a series of steps: Knoevenagel condensation, Michael addition, and intramolecular cyclization to form the pyridone ring.[34]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[33]

-

Workup and Purification: Upon completion, cool the reaction mixture. The solid product often precipitates out and can be collected by filtration. Wash the collected solid with cold water or ethanol and dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[33][34]

Conclusion and Future Outlook

The pyridinone scaffold is a cornerstone of modern medicinal chemistry, demonstrating a remarkable range of biological activities across critical therapeutic areas. Its utility as a privileged structure allows for the development of compounds that can potently and selectively modulate the activity of diverse biological targets.[35] From inhibiting kinases in cancer cells and blocking viral replication to chelating essential metals in bacteria and preventing neurotoxic protein aggregation, the applications are vast and impactful.

Future research will undoubtedly continue to expand the therapeutic horizons for pyridinone derivatives. The ongoing optimization of their drug-like properties, coupled with advances in synthetic methodologies and a deeper understanding of disease biology, will pave the way for the discovery of next-generation pyridinone-based drugs to address unmet medical needs.

References

-

Goldman, M. E., et al. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867. [Link]

-

Li, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

-

Zhou, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Courcambeck, J., et al. (2012). New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 55(8), 3847-3859. [Link]

-

Ghahremanpour, M. M., et al. (2013). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 3(36), 15631-15636. [Link]

-

Goldman, M. E., et al. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. PNAS. [Link]

-

Li, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]

-

Kopp, E. B., et al. (1993). Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence. Journal of Biological Chemistry, 268(1), 542-549. [Link]

-

Zhang, H., et al. (2013). Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. Journal of Medicinal Chemistry, 56(9), 3593-3608. [Link]

-

Zhang, L., et al. (2016). Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. ACS Chemical Neuroscience, 7(3), 329-342. [Link]

-

Adrover, M., & Vilanova, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Sredni, B., & Toren, A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237-245. [Link]

-

Wang, L., et al. (2022). Pyridones in drug discovery: Recent advances. European Journal of Medicinal Chemistry. [Link]

-

Sangwan, S., & Singh, G. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

-

Al-Salahi, R., et al. (2010). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 15(9), 6054-6063. [Link]

-

Basak, S., Mukherjee, A., & Ghosh, B. (2015). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]

-

Christodoulou, M. S., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Molecular Medicine Reports, 12(4), 5589-5595. [Link]

-

Abuelizz, H. A., et al. (2020). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

-

Chan, T. A., et al. (2000). Mechanisms of G2 Arrest in Response to Overexpression of p53. Journal of Biological Chemistry, 275(30), 22913-22921. [Link]

-

Basak, S., et al. (2015). Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. ResearchGate. [Link]

-

Heffron, T. P., et al. (2016). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 59(16), 7584-7607. [Link]

-

Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 170, 227-238. [Link]

-

Singh, P., & Kumar, A. (2021). Pyridine derivatives as anti-Alzheimer agents. ResearchGate. [Link]

-

Bunz, F., et al. (1998). Requirement for p53 and p21 to sustain G2 arrest after DNA damage. Science, 282(5393), 1497-1501. [Link]

-

Gomaa, H. A. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

Sharma, A., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

-

Taylor, W. R., & Stark, G. R. (2001). Regulation of the G2/M transition by p53. Oncogene, 20(15), 1803-1815. [Link]

-

Kim, Y. J., et al. (2011). TPA-induced p21 expression augments G2/M arrest through a p53-independent mechanism in human breast cancer cells. Oncology Reports, 27(1), 231-236. [Link]

-

Smith, A. D., et al. (2013). Isothiourea-mediated One-Pot Synthesis of Functionalized Pyridines. Angewandte Chemie International Edition, 52(43), 11379-11382. [Link]

-

Creative Bioarray. (n.d.). Aβ Peptide Aggregation Inhibition Assay. Creative Bioarray. [Link]

-

Bagley, M. C., et al. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

-

Clement, J. A., et al. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences, 23(19), 11867. [Link]

-

Liu, J., et al. (2017). A New Mild Method for the One-Pot Synthesis of Pyridines. ResearchGate. [Link]

-

Lo, W. C., et al. (2022). Long-term p21 and p53 dynamics regulate the frequency of mitosis events and cell cycle arrest following radiation damage. Journal of the Royal Society Interface, 19(195), 20220377. [Link]

-

Fisher, K. E., & DeLisa, M. P. (2009). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Protein Science, 18(6), 1295-1306. [Link]

-

Atalan, E., et al. (2010). Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones. Asian Journal of Chemistry, 22(1), 29-32. [Link]

-

Jiang, L., et al. (2013). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Neurology, 4, 142. [Link]

-

Kumar, A., et al. (2022). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au, 2(3), 263-272. [Link]

-

El-Gazzar, M. G., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. RSC Medicinal Chemistry, 15(1), 164-182. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. atcc.org [atcc.org]

- 12. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. asianpubs.org [asianpubs.org]

- 24. protocols.io [protocols.io]

- 25. Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Aminopyridine Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of 2-aminopyridine analogs. We will delve into their roles as kinase inhibitors, antibacterial agents, and modulators of the ubiquitin-proteasome system, with a focus on the underlying mechanisms of action and structure-activity relationships (SAR). This guide is designed to be a practical resource, offering detailed experimental protocols and data presentation to facilitate the rational design and evaluation of next-generation 2-aminopyridine-based therapeutics.

Introduction: The 2-Aminopyridine Scaffold as a Versatile Pharmacophore

The 2-aminopyridine moiety is a six-membered aromatic heterocycle distinguished by an exocyclic amino group at the C2 position. This arrangement confers a unique set of physicochemical properties, including a dipole moment and the capacity to act as both a hydrogen bond donor and acceptor. These features are critical for molecular recognition and binding to biological targets such as enzymes and receptors.[1] Consequently, the 2-aminopyridine scaffold has been successfully incorporated into a wide range of approved drugs and clinical candidates, demonstrating its therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology.[2]

This guide will explore three major areas where 2-aminopyridine analogs have shown significant promise: kinase inhibition, antibacterial activity, and modulation of the ubiquitin-proteasome pathway, specifically targeting the deubiquitinase USP7. For each area, we will discuss the rationale for targeting the specific pathway, present structure-activity relationship (SAR) data, and provide detailed experimental protocols for hit validation and lead optimization.

2-Aminopyridine Analogs as Kinase Inhibitors

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding site of kinases has proven to be a highly druggable target, and 2-aminopyridine analogs have emerged as potent and selective kinase inhibitors.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

2-Aminopyridine-based kinase inhibitors typically function as ATP-competitive inhibitors. The pyridine nitrogen and the exocyclic amino group form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved segment that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's catalytic activity. The substituent at the 2-amino group and other positions on the pyridine ring can be modified to achieve selectivity for specific kinases by exploiting differences in the shape and chemical environment of their ATP-binding pockets.[3]

Case Study: Janus Kinase 2 (JAK2) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses.[1] Aberrant activation of JAK2, often due to mutations such as V617F, is a key driver of myeloproliferative neoplasms (MPNs).[4] Therefore, selective inhibition of JAK2 is a validated therapeutic strategy for these disorders.

Extensive SAR studies have been conducted to optimize the potency and selectivity of 2-aminopyridine-based JAK2 inhibitors. A general trend observed is that substitution at the 3- and 5-positions of the 2-aminopyridine core with aryl or heteroaryl groups can significantly enhance potency. The nature of these substituents plays a critical role in occupying specific pockets within the JAK2 active site, thereby influencing both potency and selectivity over other JAK family members (JAK1, JAK3, and TYK2).[5]

| Compound | R1 | R2 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |

| Crizotinib | H | 2,6-dichloro-3-fluorophenyl | 157 | 27 | 1080 | [6] |

| Analog 12k | 1H-pyrazol-4-yl | 2,6-dichloro-3-fluorophenyl | 522 | 6 | 456 | [5] |

| Analog 12l | 1-methyl-1H-pyrazol-4-yl | 2,6-dichloro-3-fluorophenyl | 243 | 3 | 228 | [5] |

| Analog 21b | 1-(2-hydroxyethyl)-1H-pyrazol-4-yl | 2,4-dichloro-5-methoxyphenyl | 2484 | 9 | 1656 | [4] |

Table 1: Structure-Activity Relationship of 2-Aminopyridine Analogs as JAK2 Inhibitors. This table showcases how modifications to the 2-aminopyridine scaffold can significantly impact potency and selectivity for JAK2 over other JAK family kinases.

The binding of cytokines to their receptors triggers the dimerization of the receptors and the subsequent trans-phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[7]

Caption: The JAK-STAT signaling pathway and the inhibitory action of 2-aminopyridine analogs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic, non-radioactive, luminescence-based assay for determining the in vitro potency (IC50) of 2-aminopyridine analogs against a target kinase.

2.3.1. Principle

The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, and the newly synthesized ATP is used to generate a luminescent signal via a luciferase reaction. The intensity of the luminescent signal is proportional to the kinase activity.

2.3.2. Materials

-

Recombinant human kinase (e.g., JAK2)

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

2-Aminopyridine test compounds dissolved in DMSO

-

White, opaque 96-well or 384-well microplates

-

Plate-reading luminometer

2.3.3. Method [8]

-

Compound Preparation: Prepare a serial dilution of the 2-aminopyridine test compounds in DMSO. Further dilute these solutions in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Setup: In a microplate, add the kinase assay buffer, the recombinant kinase, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination and Signal Generation:

-

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Detection: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

2-Aminopyridine Analogs as Antibacterial Agents

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. 2-Aminopyridine derivatives have been investigated for their antibacterial properties, with some analogs demonstrating potent activity, particularly against Gram-positive bacteria.[9]

Mechanism of Action: Disruption of Bacterial Cell Membranes